

Cycloguanil Hydrochloride (CAS 152-53-4): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cycloguanil hydrochloride

Cat. No.: B7737508

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloguanil, the active metabolite of the antimalarial prodrug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of protozoan parasites.[1][2][3] This technical guide provides a comprehensive overview of **Cycloguanil hydrochloride** (CAS 152-53-4), including its physicochemical properties, mechanism of action, relevant pharmacological data, and detailed experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and utilize this compound in antimalarial research and other therapeutic areas.

Chemical and Physical Properties

Cycloguanil hydrochloride is the hydrochloride salt of cycloguanil.[1] It is also known by its alternate name, Chloroguanide Triazine Hydrochloride.[4] The compound is a crystalline solid and presents as a white to light yellow powder.[1][5]

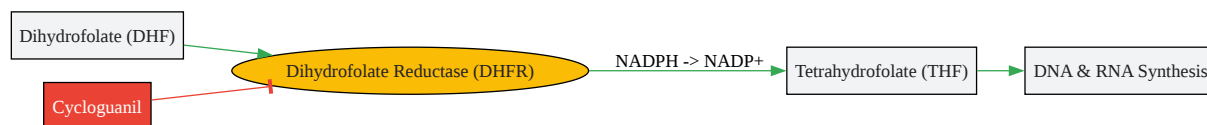
Table 1: Physicochemical Properties of **Cycloguanil Hydrochloride**

Property	Value	Reference
CAS Number	152-53-4	[1][2][4][5][6][7]
Molecular Formula	C ₁₁ H ₁₄ ClN ₅ •HCl	[2][4][6]
Molecular Weight	288.18 g/mol	[4][6][8][9]
IUPAC Name	1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine, monohydrochloride	[2]
Synonyms	Chloroguanide Triazine, NSC 3074	[2]
Appearance	Crystalline Solid, White to Light yellow powder	[1][5]
Melting Point	209.0 to 213.0 °C	[5]
Solubility	DMSO: 20 mg/mL (69.4 mM) Water: 5 mg/mL (17.35 mM) Ethanol: 5 mg/mL PBS (pH 7.2): 5 mg/mL	[2][8][9]
UV/Vis (λ _{max})	207, 246 nm	[2]
SMILES	<chem>ClC1=CC=C(N2C(N)=NC(N)=NC2(C)C)C=C1.Cl</chem>	[2]
InChI	InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H	[2][7]

Mechanism of Action

Cycloguanil exerts its antimalarial effect by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][3][10] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of thymidylate and purines, which are vital precursors for DNA and

RNA synthesis.[4] By blocking DHFR, cycloguanil depletes the pool of THF, thereby inhibiting parasite DNA synthesis and cell proliferation.[4] Cycloguanil exhibits a high degree of selectivity for the plasmodial DHFR over the human enzyme.[8][10]



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Figure 1: Dihydrofolate Reductase (DHFR) Signaling Pathway.

Pharmacological Data

Cycloguanil is the active metabolite of the prodrug proguanil, formed in the liver by the action of cytochrome P450 enzymes, specifically CYP2C19 and CYP3A.[1][2]

In Vitro Activity

Table 2: In Vitro Inhibitory Activity of Cycloguanil

Parameter	Organism/Enzyme	Value	Reference
Ki	Plasmodium falciparum DHFR	1.5 nM	[1][2]
Plasmodium berghei DHFR	0.79 nM	[2]	
Human DHFR	1.5 nM	[8]	
IC ₅₀	P. falciparum field isolates	0.12 - 1,400 µg/mL	[1][2]

In Vivo Activity

Table 3: In Vivo Efficacy of Cycloguanil

Model	Parameter	Dose	Reference
Mouse model of P. berghei infection	ED ₅₀ (reduces parasitemia)	2 mg/kg	[1] [2]
Rhesus monkey model of P. cynomolgi infection	Reduces parasitemia	0.3 mg/kg	[1] [2]

Pharmacokinetics in Humans (as a metabolite of Proguanil)

The pharmacokinetic parameters of cycloguanil have been studied in healthy volunteers following the administration of its parent drug, proguanil.

Table 4: Pharmacokinetic Parameters of Cycloguanil in Humans (following Proguanil administration)

Parameter	Value	Dosing Regimen	Reference
Cmax	52.0 ± 15.2 ng/mL	200 mg proguanil hydrochloride daily (steady-state)	[11]
317.0 ± 44.4 nmol/L	100 mg proguanil hydrochloride every 12 hours for 15 days (steady-state)	[12]	
Tmax	5.3 ± 1.0 h	200 mg proguanil hydrochloride daily (steady-state)	[11]
5 - 6 h	Single 200 mg oral dose of proguanil	[13]	
Elimination Half-life (t _{1/2})	11.7 ± 3.1 h	200 mg proguanil hydrochloride daily (steady-state)	[11]
Trough Concentration	~100 nmol/L	200 mg proguanil orally for 14 days	[10]
230.8 ± 35.1 nmol/L	100 mg proguanil hydrochloride every 12 hours for 15 days (steady-state)	[12]	

Experimental Protocols

DHFR Enzymatic Inhibition Assay

This protocol is adapted from a study on DHFR inhibitors.[9]

Objective: To determine the IC₅₀ value of cycloguanil against purified human dihydrofolate reductase (DHFR).

Materials:

- Purified human DHFR enzyme
- Dihydrofolate (DHF) substrate
- NADPH
- **Cycloguanil hydrochloride**
- DHFR buffer (50 mM Tris, 50 mM NaCl, pH 7.4)
- DMSO
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a working stock of cycloguanil in DMSO.
- In a 96-well plate, prepare reactions containing 200 nM purified human DHFR and varying concentrations of cycloguanil (e.g., 0.091–200 μ M) in DHFR buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., 2%).
- Include control reactions:
 - DMSO control (no inhibition): 200 nM DHFR, 137.5 μ M DHF, 2% DMSO, and 125 μ M NADPH.
 - No-DHFR control (no activity): 2% DMSO, 137.5 μ M DHF, and 125 μ M NADPH.
- Initiate the reaction by adding 137.5 μ M DHF and 125 μ M NADPH to all wells.
- Immediately monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader.
- Calculate the percent inhibition relative to the DMSO and "no DHFR" controls.
- Fit the normalized data to a four-parameter non-linear regression to determine the IC₅₀ value.

In Vitro Antimalarial Activity Assay (IC₅₀ Determination)

This protocol is a generalized procedure based on common methods for determining the IC₅₀ of antimalarial drugs against *P. falciparum*.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of cycloguanil against *Plasmodium falciparum* in vitro.

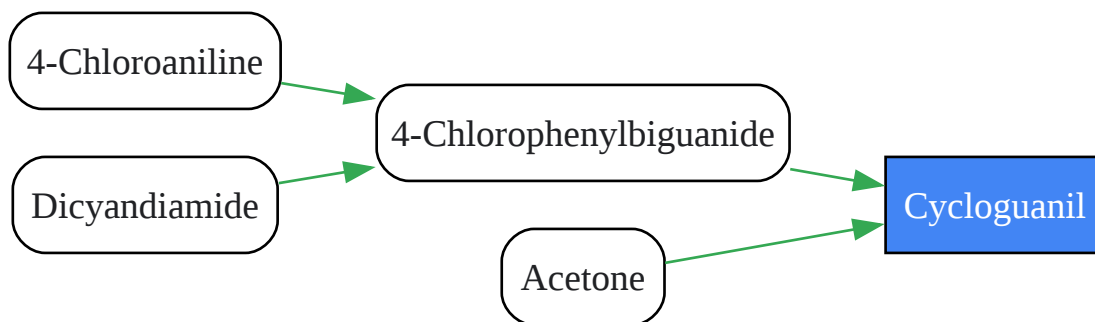
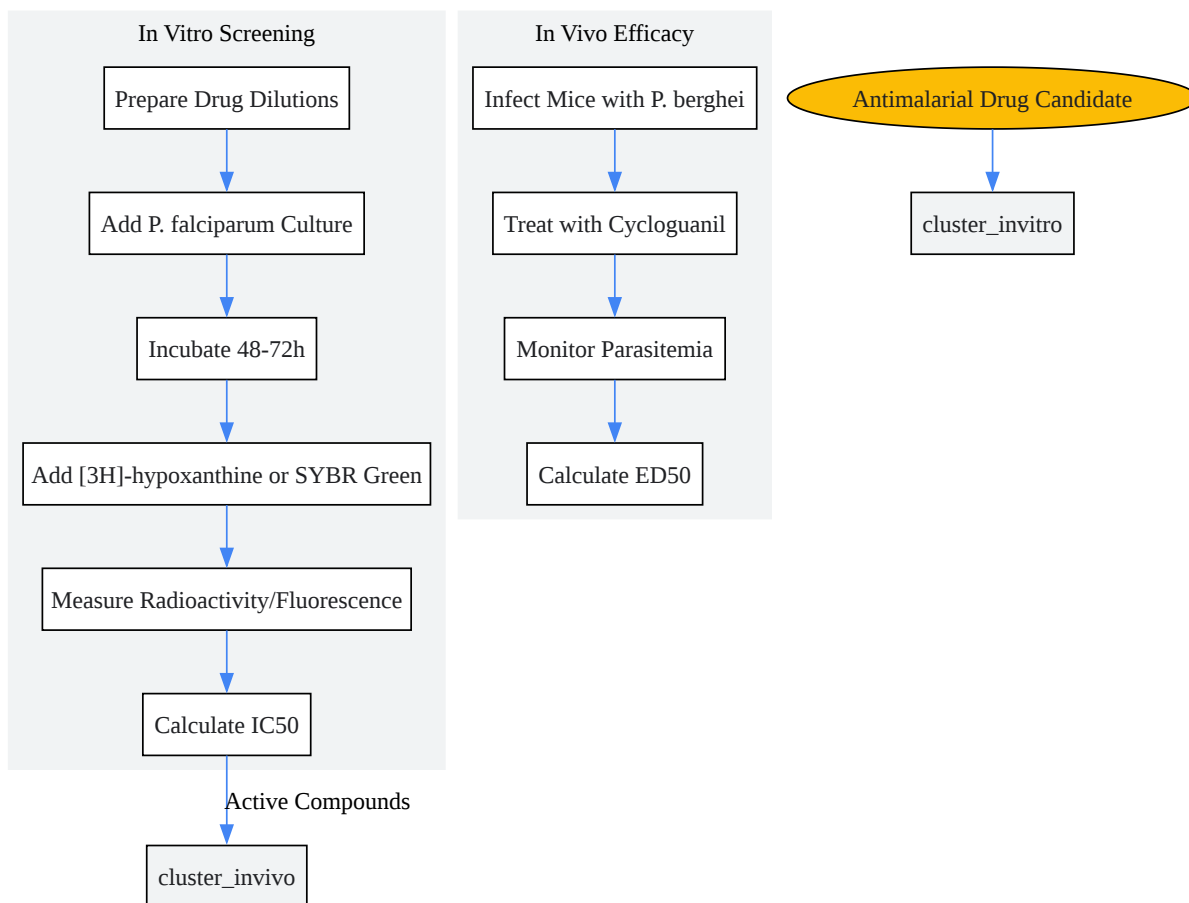
Materials:

- Synchronized ring-stage *P. falciparum* culture
- Complete RPMI-1640 medium
- **Cycloguanil hydrochloride**
- 96-well microtiter plates
- [³H]-hypoxanthine or other DNA/RNA precursor labels
- Cell harvester and scintillation counter (for radioisotopic method) or SYBR Green I dye and fluorescence plate reader (for SYBR Green method)

Procedure:

- Prepare serial dilutions of **cycloguanil hydrochloride** in complete medium.
- Add the drug dilutions to a 96-well plate.
- Add the synchronized parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.
- Incubate the plate for 48-72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
- For the radioisotopic method, add [³H]-hypoxanthine to each well and incubate for a further 18-24 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
- For the SYBR Green method, lyse the red blood cells and stain the parasite DNA with SYBR Green I. Measure the fluorescence using a plate reader.

- Determine the IC_{50} value by plotting the percentage of parasite growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.



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